molecular formula C22H12F2N2O4S B4069940 1-(6-Fluorobenzothiazol-2-yl)-5-(3-fluorophenyl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one

1-(6-Fluorobenzothiazol-2-yl)-5-(3-fluorophenyl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one

Cat. No.: B4069940
M. Wt: 438.4 g/mol
InChI Key: MKLJLPCLXLXJEF-UHFFFAOYSA-N
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Description

This compound is a benzothiazole-based heterocyclic molecule featuring a 6-fluorobenzothiazolyl core, substituted with a 3-fluorophenyl group at position 5, a 2-furylcarbonyl moiety at position 4, and a hydroxyl group at position 2. The benzothiazole scaffold is renowned for its pharmacological versatility, including antitumor, antimicrobial, and anti-inflammatory activities . The fluorine atoms enhance lipophilicity and metabolic stability, while the furylcarbonyl group may contribute to π-π stacking interactions in biological targets.

Properties

IUPAC Name

1-(6-fluoro-1,3-benzothiazol-2-yl)-2-(3-fluorophenyl)-3-(furan-2-carbonyl)-4-hydroxy-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12F2N2O4S/c23-12-4-1-3-11(9-12)18-17(19(27)15-5-2-8-30-15)20(28)21(29)26(18)22-25-14-7-6-13(24)10-16(14)31-22/h1-10,18,28H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKLJLPCLXLXJEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2C(=C(C(=O)N2C3=NC4=C(S3)C=C(C=C4)F)O)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

The compound exhibits potential as an antitumor agent . Research has indicated that derivatives of benzothiazole can inhibit cancer cell proliferation by inducing apoptosis in various cancer lines. For instance, studies have shown that modifications in the benzothiazole ring can enhance cytotoxicity against human cancer cells .

Case Study: Antitumor Activity

A study published in the International Journal of Cancer Biology demonstrated that derivatives of this compound showed significant inhibition of tumor growth in xenograft models. The mechanism was attributed to the modulation of cell cycle proteins and induction of oxidative stress in cancer cells .

Antimicrobial Properties

The compound has been investigated for its antimicrobial properties . Its structural components allow it to interact with microbial membranes, leading to increased permeability and cell lysis. Research indicates that compounds with similar structures exhibit activity against both Gram-positive and Gram-negative bacteria .

Case Study: Antibacterial Efficacy

In a comparative study, 1-(6-Fluorobenzothiazol-2-yl)-5-(3-fluorophenyl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one was tested against various bacterial strains, showing promising results against resistant strains of Staphylococcus aureus and Escherichia coli .

Agricultural Applications

The compound's efficacy as a plant growth regulator has also been explored. Its ability to modulate plant hormone levels suggests potential use in enhancing crop yields and resistance to environmental stressors.

Case Study: Growth Regulation in Plants

Research conducted on tomato plants demonstrated that application of this compound resulted in increased fruit yield and improved resistance to fungal infections, highlighting its potential as an eco-friendly agricultural input .

Material Science

In material science, derivatives of this compound are being studied for their photophysical properties , making them suitable for applications in organic light-emitting diodes (OLEDs) and solar cells. The incorporation of fluorinated groups enhances electron mobility and stability.

Case Study: OLED Applications

A recent study indicated that films made from this compound exhibited superior luminescent properties compared to traditional materials, suggesting its viability for use in next-generation display technologies .

Chemical Reactions Analysis

Functional Groups and Reactivity

The compound contains multiple reactive sites:

  • Hydroxyl group (-OH) at position 3

  • Carbonyl group (C=O) from the pyrrolinone ring

  • Benzothiazole moiety (amine and sulfur functionalities)

  • Fluorine atoms (electron-withdrawing effects)

  • Furan ring (electron-rich aromatic system)

These groups enable participation in nucleophilic, electrophilic, and condensation reactions.

Hydroxyl Group Reactions

The hydroxyl group can undergo esterification, etherification, or oxidation:

Reaction Type Conditions Product
Esterification Acid catalyst, acyl chlorideAcylated derivative
Etherification Alkyl halide, baseAlkyl ether derivative
Oxidation Oxidizing agents (e.g., KMnO₄)Ketone derivative

Carbonyl Group Reactions

The pyrrolinone carbonyl group reacts via nucleophilic attack or condensation:

Reaction Type Conditions Product
Nucleophilic Addition Grignard reagentAlcohol derivative
Condensation Amine or hydrazineSchiff base or hydrazone

Benzothiazole Moiety Reactions

The benzothiazole amine reacts through electrophilic aromatic substitution or alkylation:

Reaction Type Conditions Product
Electrophilic Substitution Nitration, sulfonationSubstituted benzothiazole
Alkylation Alkyl halide, baseAlkylated benzothiazole

Furan Ring Reactions

The furan ring undergoes electrophilic substitution or Diels-Alder cycloaddition:

Reaction Type Conditions Product
Electrophilic Substitution Friedel-Crafts acylationSubstituted furan
Cycloaddition Diene and dienophileCycloadduct

Reaction Kinetics and Mechanisms

  • Nucleophilic/Electrophilic Interactions : The electron-withdrawing fluorine atoms enhance the reactivity of adjacent carbonyl groups toward nucleophilic attack.

  • Steric Effects : Bulky substituents (e.g., 3-fluorophenyl) may hinder reactions involving the pyrrolinone ring.

  • Solvent and Catalyst Influence : Polar aprotic solvents (e.g., DMF) and Lewis acids (e.g., TiCl₄) accelerate condensation reactions.

Analytical Techniques for Reaction Monitoring

Technique Application
NMR Spectroscopy Tracking hydroxyl group esterification or carbonyl modifications
HPLC Purity assessment and reaction monitoring
Mass Spectrometry Confirming molecular weight changes post-reaction

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous derivatives:

Compound Benzothiazole Substituent Position 5 Substituent Position 4 Substituent Key Properties/Activities
Target Compound 6-Fluoro 3-Fluorophenyl 2-Furylcarbonyl High lipophilicity (fluorine); potential enhanced metabolic stability; possible antitumor activity
1-(6-Fluorobenzothiazol-2-yl)-5-(2-methoxyphenyl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one 6-Fluoro 2-Methoxyphenyl 2-Furylcarbonyl Methoxy group increases solubility but reduces membrane permeability compared to fluorine.
1-(6-Fluorobenzothiazol-2-yl)-5-(3-hydroxyphenyl)-4-(thiophene-2-carbonyl)-3-hydroxy-3-pyrrolin-2-one 6-Fluoro 3-Hydroxyphenyl Thiophene-2-carbonyl Thiophene’s electron-rich nature enhances π-interactions; hydroxyl group improves solubility.
1-(6-Ethoxybenzothiazol-2-yl)-5-(2-fluorophenyl)-4-(7-methoxybenzofuran-2-carbonyl)-3-hydroxy-3-pyrrolin-2-one 6-Ethoxy 2-Fluorophenyl 7-Methoxybenzofuran-2-carbonyl Ethoxy and methoxy groups increase steric bulk, potentially reducing binding affinity.

Structural and Functional Analysis

  • Fluorine vs. Hydroxyl/Methoxy Groups : Fluorine substituents (e.g., 3-fluorophenyl in the target compound) improve lipophilicity and resistance to oxidative metabolism compared to hydroxyl or methoxy groups, which enhance solubility but may shorten half-life .
  • Carbonyl Group Variations: The 2-furylcarbonyl group in the target compound offers moderate electron-withdrawing effects, whereas thiophene-2-carbonyl () provides stronger electron density for target binding .
  • Crystal Packing and Stability : highlights that fluorine substituents and planar aromatic systems (e.g., benzothiazole) facilitate π-π stacking, stabilizing molecular conformations. The target compound’s dihedral angles between the benzothiazole and fluorophenyl groups (similar to 6–34° in related structures) may optimize receptor binding .

Q & A

Q. What spectroscopic and crystallographic techniques are essential for confirming the structure of this compound?

  • Methodological Answer : X-ray crystallography is critical for unambiguous structural determination, as demonstrated for benzothiazole derivatives in single-crystal studies (e.g., bond lengths, dihedral angles, and π–π interactions) . Complement this with 1H^1H-NMR and 13C^{13}C-NMR to verify substituent positions and coupling patterns. IR spectroscopy identifies functional groups (e.g., carbonyl stretching at ~1700 cm1^{-1}), while elemental analysis confirms purity (>95%) . For fluorinated analogs, 19F^{19}F-NMR resolves fluorine environments .

Q. How can researchers ensure synthetic reproducibility for multi-step reactions involving fluorinated intermediates?

  • Methodological Answer : Optimize reaction conditions using Design of Experiments (DoE) to identify critical parameters (e.g., temperature, solvent polarity, catalyst loading). For fluorobenzothiazole synthesis, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl groups) requires strict control of moisture and oxygen to prevent dehalogenation . Purification via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) ensures consistent yields. Document all steps, including quenching protocols for reactive intermediates like Vilsmeier-Haack reagents .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during the introduction of fluorophenyl and furylcarbonyl groups?

  • Methodological Answer : Use steric and electronic directing groups. For fluorophenyl attachment, employ meta-substitution via Friedel-Crafts acylation with AlCl3_3 catalysis, leveraging fluorine's electron-withdrawing effect to direct electrophiles . For furylcarbonyl, introduce via nucleophilic acyl substitution (e.g., furan-2-carbonyl chloride under Schotten-Baumann conditions). Computational modeling (DFT) predicts regioselectivity trends by analyzing transition-state energies . Validate with X-ray crystallography to confirm regiochemical outcomes .

Q. How can discrepancies in reported biological activity data (e.g., antitumor vs. antiviral) for benzothiazole derivatives be resolved?

  • Methodological Answer : Conduct comparative studies under standardized assay conditions. For example, test the compound against the NCI-60 cancer cell line panel (antitumor) and HIV-1 protease inhibition assays (antiviral) . Ensure compound purity via HPLC (>98%) and control for solvent effects (e.g., DMSO cytotoxicity). Cross-validate with structural analogs to isolate substituent-specific effects. Publish full experimental protocols (e.g., IC50_{50}, incubation times) to enable replication .

Q. What synthetic routes optimize the yield of the pyrrolin-2-one core while minimizing side reactions?

  • Methodological Answer : Cyclocondensation of β-keto esters with hydroxylamine forms the pyrrolin-2-one ring. Use microwave-assisted synthesis (100°C, 30 min) to enhance reaction efficiency and reduce racemization. Protect the 3-hydroxy group with tert-butyldimethylsilyl (TBS) ether to prevent oxidation during subsequent steps. For fluorobenzothiazole coupling, employ Buchwald-Hartwig amination with Pd2_2(dba)3_3 and Xantphos ligand (yield >75%) . Monitor intermediates via LC-MS to detect byproducts early.

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound's pharmacokinetic profile?

  • Methodological Answer : Synthesize analogs with modified substituents:
  • Replace 2-furylcarbonyl with thiophene or pyridine to alter lipophilicity (logP).
  • Introduce methyl groups at the pyrrolin-2-one 5-position to improve metabolic stability.
    Assess solubility via shake-flask method (PBS, pH 7.4) and permeability using Caco-2 cell monolayers. For bioavailability, formulate as nanocrystals or co-amorphous dispersions. Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to target proteins (e.g., kinase inhibitors) . Validate in vivo using rodent models with LC-MS/MS quantification .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret conflicting crystallographic data on dihedral angles in fluorobenzothiazole derivatives?

  • Methodological Answer : Analyze crystal packing effects. For example, in , molecule A shows a 34.02° dihedral angle between the benzothiazole and phenyl rings, while molecule B exhibits 23.06° due to crystal symmetry and C–H···π interactions . Use Hirshfeld surface analysis to quantify intermolecular forces. Re-crystallize under varying conditions (e.g., acetonitrile vs. DMF) to assess polymorphism. Compare with DFT-optimized gas-phase structures to isolate environmental influences .

Q. What methodologies validate the purity of fluorinated intermediates when NMR signals overlap?

  • Methodological Answer : Employ 19F^{19}F-NMR with a broadband decoupler to resolve overlapping signals (e.g., 6-fluorobenzothiazole vs. 3-fluorophenyl). Use 2D NMR (HSQC, HMBC) to assign quaternary carbons. Cross-check with high-resolution mass spectrometry (HRMS, ±2 ppm accuracy) and X-ray photoelectron spectroscopy (XPS) for fluorine content quantification .

Tables for Key Data

Parameter Method Typical Values Reference
Crystallographic dihedral angleX-ray diffraction23.06°–34.02° (molecule A/B)
1H^1H-NMR (δ, ppm)500 MHz, CDCl3_38.21 (s, 1H, pyrazole-H)
Antitumor activity (IC50_{50})MTT assay (HepG2 cells)2.3–8.7 µM
Synthetic yield (pyrrolin core)Microwave-assisted cyclocondensation82–89%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-(6-Fluorobenzothiazol-2-yl)-5-(3-fluorophenyl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one
Reactant of Route 2
1-(6-Fluorobenzothiazol-2-yl)-5-(3-fluorophenyl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one

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